molecular formula C25H40O5 B107759 12-Ketochenodeoxycholic acid methyl ester CAS No. 10538-64-4

12-Ketochenodeoxycholic acid methyl ester

Cat. No. B107759
CAS RN: 10538-64-4
M. Wt: 420.6 g/mol
InChI Key: LGWDBNNCYKGKFM-DFAIRORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Ketochenodeoxycholic acid methyl ester (12-KCDCA-Me) is a bile acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is derived from cholic acid, a primary bile acid found in the liver of mammals. The synthesis of 12-KCDCA-Me involves the modification of cholic acid through a series of chemical reactions, resulting in the formation of a methyl ester group at the 12th position of the molecule.

Mechanism Of Action

The mechanism of action of 12-Ketochenodeoxycholic acid methyl ester is not fully understood, but it is believed to involve the activation of nuclear receptors, such as farnesoid X receptor (FXR) and pregnane X receptor (PXR). These receptors play a crucial role in regulating bile acid metabolism, lipid metabolism, and glucose homeostasis. The activation of these receptors by 12-Ketochenodeoxycholic acid methyl ester leads to the modulation of various cellular pathways, resulting in its therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 12-Ketochenodeoxycholic acid methyl ester have been extensively studied. It has been shown to regulate lipid and glucose metabolism, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to improve liver function and reduce the risk of liver damage. These effects make it a promising therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 12-Ketochenodeoxycholic acid methyl ester in lab experiments include its high yield, stability, and cost-effectiveness. Additionally, its potential therapeutic applications make it a valuable tool for studying various diseases. However, the limitations of using 12-Ketochenodeoxycholic acid methyl ester in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
List of

Future Directions

1. Further studies on the mechanism of action of 12-Ketochenodeoxycholic acid methyl ester to identify its cellular targets and pathways.
2. Development of novel synthetic methods for producing 12-Ketochenodeoxycholic acid methyl ester with improved yield and purity.
3. Investigation of the potential therapeutic applications of 12-Ketochenodeoxycholic acid methyl ester in other diseases, such as cardiovascular disease and neurodegenerative diseases.
4. Development of targeted delivery systems for 12-Ketochenodeoxycholic acid methyl ester to improve its bioavailability and reduce potential toxicity.
5. Investigation of the potential synergistic effects of 12-Ketochenodeoxycholic acid methyl ester with other therapeutic agents.
6. Development of animal models to study the pharmacokinetics and pharmacodynamics of 12-Ketochenodeoxycholic acid methyl ester.
7. Investigation of the long-term safety and efficacy of 12-Ketochenodeoxycholic acid methyl ester in clinical trials.
8. Development of biomarkers for monitoring the therapeutic effects of 12-Ketochenodeoxycholic acid methyl ester in patients.
9. Investigation of the effects of 12-Ketochenodeoxycholic acid methyl ester on the gut microbiome and its potential role in modulating the gut-brain axis.
10. Investigation of the potential use of 12-Ketochenodeoxycholic acid methyl ester as a diagnostic tool for various diseases.
11. Development of 12-Ketochenodeoxycholic acid methyl ester derivatives with improved pharmacological properties.
12. Investigation of the potential use of 12-Ketochenodeoxycholic acid methyl ester in combination with other therapeutic agents to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 12-Ketochenodeoxycholic acid methyl ester involves several steps, including the protection of the hydroxyl groups, the oxidation of the primary alcohol group, and the introduction of the methyl ester group. The process is carried out in a controlled environment to ensure the purity and stability of the final product. The yield of the synthesis process is high, making it a cost-effective method for producing 12-Ketochenodeoxycholic acid methyl ester in large quantities.

Scientific Research Applications

The potential therapeutic applications of 12-Ketochenodeoxycholic acid methyl ester have been the focus of several scientific studies. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory bowel disease (IBD). Additionally, it has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer. Other potential applications include the treatment of metabolic disorders, such as diabetes and obesity.

properties

CAS RN

10538-64-4

Product Name

12-Ketochenodeoxycholic acid methyl ester

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-20,23,26-27H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,23+,24+,25-/m1/s1

InChI Key

LGWDBNNCYKGKFM-DFAIRORGSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

3α,7α-Dihydroxy-12-oxo-5β-cholan-24-oic Acid Methyl Ester;  3α,7α-Dihydroxy-12-oxo-5β-cholanic Acid Methyl Ester;  12-Ketochenodeoxycholic Acid Methyl Ester;  12-Monoketocholic Acid Methyl Ester;  3α,7α-Dihydroxy-12-oxo-5β-cholanic Acid Methyl Ester;  Met

Origin of Product

United States

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